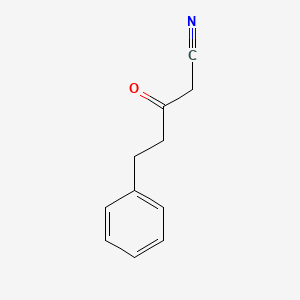![molecular formula C11H13ClN2O B3371449 1-[(4-Chlorophenyl)methyl]piperazin-2-one CAS No. 701208-33-5](/img/structure/B3371449.png)
1-[(4-Chlorophenyl)methyl]piperazin-2-one
Vue d'ensemble
Description
“1-[(4-Chlorophenyl)methyl]piperazin-2-one” is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .
Synthesis Analysis
The synthesis of “1-[(4-Chlorophenyl)methyl]piperazin-2-one” involves several steps. The common intermediate 1-[(4-chlorophenyl)(phenyl)methyl]piperazine is prepared from (4-chlorophenyl)(phenyl)methanone in three steps with excellent yields . Technological parameters including raw material ratio, reaction time, and temperature are optimized .Molecular Structure Analysis
The molecular structure of “1-[(4-Chlorophenyl)methyl]piperazin-2-one” has been confirmed by FTIR, 1H and 13C NMR, HRMS, and X-ray single crystal diffraction .Chemical Reactions Analysis
A series of novel ®(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives were designed, synthesized, and tested for in vivo anti-allergic activities . Most of these derivatives exhibited significant effects on both allergic asthma and allergic itching .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[(4-Chlorophenyl)methyl]piperazin-2-one” have been analyzed using various techniques. Elemental analyses (C, H, and N) were conducted with a Perkin–Elmer model 240C analyzer, and all analyses results were consistent with theoretical values (within ±0.3%), unless otherwise indicated .Applications De Recherche Scientifique
Serotonin Receptor Agonist
“1-[(4-Chlorophenyl)methyl]piperazin-2-one” is used as a 5-HT-1 serotonin receptor agonist . Serotonin receptors are important targets for a wide range of pharmaceuticals and are involved in the regulation of numerous physiological functions, including mood, appetite, and sleep.
Pharmaceutical Intermediate
This compound is also used as a pharmaceutical intermediate . Pharmaceutical intermediates are the key components used in the production of active pharmaceutical ingredients. They play a crucial role in the development of many medications.
Anthelmintic Activity
Piperazine derivatives, such as “1-[(4-Chlorophenyl)methyl]piperazin-2-one”, have been found to exhibit anthelmintic activity . Anthelmintics are drugs that are used to treat infections with parasitic worms. This includes both flat worms, e.g., flukes and tapeworms, and round worms, i.e., nematodes.
Antibacterial Activity
These compounds also show antibacterial activity . They can be used in the treatment of bacterial infections, contributing to the development of new antibiotics, which is particularly important given the rise of antibiotic-resistant bacteria.
Insecticidal Activity
Another application of piperazine derivatives is their insecticidal activity . They can be used in the development of new insecticides, helping to control pests that can damage crops or spread diseases.
Pharma Release Testing
“1-[(4-Chlorophenyl)methyl]piperazin-2-one” can be used in pharma release testing . This involves testing the final product for its performance and safety before it is released to the market. It ensures that the product meets the necessary specifications and quality standards.
Pharma Method Development
This compound is also suitable for use in pharma method development for qualitative and quantitative analyses . This involves developing and validating methods to be used in the analysis of raw materials, in-process materials, and finished goods.
Mécanisme D'action
Target of Action
The primary target of 1-[(4-Chlorophenyl)methyl]piperazin-2-one is the H1 receptor , a histamine receptor . This receptor plays a crucial role in allergic reactions, as it is activated by histamine, a compound released by the body in response to allergens .
Mode of Action
1-[(4-Chlorophenyl)methyl]piperazin-2-one acts as an antagonist at the H1 receptor . It binds to the receptor with higher affinity than histamine, preventing histamine from activating the receptor and thereby mitigating the allergic response . This mechanism is common among piperazine drugs, which often share the same pharmacophore .
Biochemical Pathways
It is known that the compound’s action on the h1 receptor can mitigate the symptoms of allergies, which are associated with inflammation . Some derivatives of sulfonamides, which are part of the compound’s structure, have been reported to show good anti-inflammatory activities .
Result of Action
In vivo tests have shown that certain derivatives of 1-[(4-Chlorophenyl)methyl]piperazin-2-one have significant anti-allergic activities . Some compounds exhibited stronger potency against allergic asthma than levocetirizine, a commonly used antihistamine . Others showed stronger anti-pruritic (anti-itching) activities than levocetirizine .
Action Environment
It is known that the prevalence of allergies, which the compound is designed to treat, is influenced by various environmental factors
Orientations Futures
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c12-10-3-1-9(2-4-10)8-14-6-5-13-7-11(14)15/h1-4,13H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NATDHIXNHFQBIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Chlorophenyl)methyl]piperazin-2-one | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




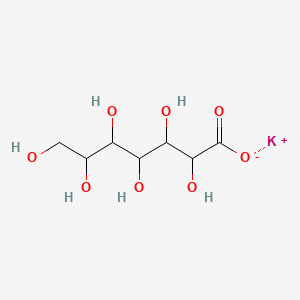
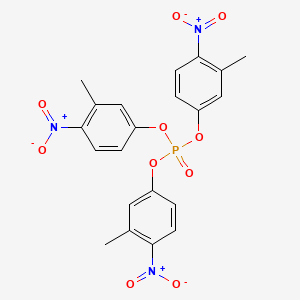


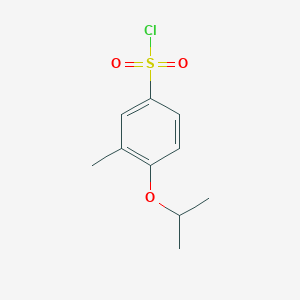
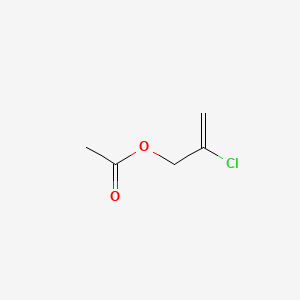

![5-[(Dimethylamino)methyl]-2-methoxyaniline](/img/structure/B3371428.png)


